An In-depth Technical Guide to 2-(3-Chlorophenyl)thiazole-4-carbaldehyde: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-(3-Chlorophenyl)thiazole-4-carbaldehyde: Properties, Synthesis, and Applications
Introduction
The thiazole ring is a cornerstone scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs, including anticancer agents like Dasatinib and antimicrobial compounds.[1] Its prevalence stems from its unique electronic properties and its ability to act as a versatile pharmacophore, engaging in various biological interactions. Within this important class of heterocycles, 2-(3-Chlorophenyl)thiazole-4-carbaldehyde emerges as a particularly valuable building block for drug discovery and organic synthesis.[2]
This technical guide provides an in-depth analysis of 2-(3-Chlorophenyl)thiazole-4-carbaldehyde, offering a researcher-focused perspective on its fundamental properties, validated synthetic protocols, and vast potential for derivatization. The strategic placement of the 3-chlorophenyl group at the 2-position and the reactive carbaldehyde at the 4-position creates a molecule primed for the synthesis of diverse chemical libraries aimed at identifying novel therapeutic agents.[1][2]
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development. The data presented below has been aggregated from reliable chemical databases and literature sources.
Table 1: Physicochemical Properties of 2-(3-Chlorophenyl)thiazole-4-carbaldehyde
| Property | Value | Source |
| Molecular Formula | C₁₀H₆ClNOS | [3] |
| Molecular Weight | 223.68 g/mol | [4] |
| Appearance | Off-white to light yellow solid | [4] |
| CAS Number | 859850-99-0 | [5] |
| Monoisotopic Mass | 222.98586 Da | [3] |
| Predicted XlogP | 3.0 | [3] |
| Solubility | Soluble in common organic solvents like ethanol, DMF, and DME. | [5][6] |
Spectroscopic Profile
-
¹H NMR: Expect a singlet for the thiazole proton (C5-H) around δ 8.0-8.5 ppm. The aldehyde proton (-CHO) will appear as a singlet further downfield, typically δ 9.5-10.5 ppm. The four aromatic protons of the 3-chlorophenyl ring will present as a complex multiplet pattern in the δ 7.4-8.0 ppm region.
-
¹³C NMR: The aldehyde carbon is the most deshielded, appearing around δ 185-195 ppm. The carbons of the thiazole ring will resonate between δ 120-170 ppm, while the chlorophenyl carbons will be found in the δ 125-140 ppm range.
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IR Spectroscopy: Key vibrational bands will include a strong C=O stretch for the aldehyde at approximately 1680-1700 cm⁻¹, C=N stretching of the thiazole ring around 1600-1650 cm⁻¹, and C-Cl stretching in the fingerprint region.
-
Mass Spectrometry: The molecular ion peak [M]+ would be observed at m/z ≈ 223, with a characteristic [M+2]+ isotope peak at ≈ 225 (approximately one-third the intensity) due to the presence of the ³⁷Cl isotope.
Synthesis and Mechanistic Considerations
The construction of the 2-aryl-thiazole-4-carbaldehyde core can be approached through several synthetic strategies. The most prevalent and reliable methods are the Hantzsch thiazole synthesis and palladium-catalyzed cross-coupling reactions.[7][8]
Method 1: Hantzsch Thiazole Synthesis (Conceptual)
The Hantzsch synthesis is a classic and robust method for forming the thiazole ring, typically involving the condensation of an α-haloketone (or α-haloaldehyde) with a thioamide.[7][9]
-
Causality: This pathway is favored for its atom economy and the direct formation of the core scaffold. The reaction proceeds via nucleophilic attack of the thioamide's sulfur onto the electrophilic carbon of the halo-carbonyl compound, followed by cyclization and dehydration.
Method 2: Suzuki-Miyaura Cross-Coupling (Field-Proven Protocol)
A more modern and highly versatile approach involves a Suzuki-Miyaura coupling. This method offers excellent functional group tolerance and generally high yields. A specific protocol for a closely related analog has been reported and is adapted here.[5]
-
Reagent Preparation: To a microwave-safe vial, add 2-bromothiazole-4-carbaldehyde (1.0 eq.), (3-chlorophenyl)boronic acid (1.2 eq.), and sodium carbonate (3.0 eq.).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1 eq.).
-
Scientist's Note: The choice of Pd(PPh₃)₄ is critical; it is a robust catalyst for Suzuki couplings involving heteroaryl halides. The 10 mol% loading ensures efficient catalytic turnover.
-
-
Solvent & Degassing: Add a degassed 1:1 mixture of 1,2-dimethoxyethane (DME) and ethanol.
-
Rationale: Degassing the solvent by purging with an inert gas like nitrogen or argon is a crucial, non-negotiable step. It removes dissolved oxygen, which can oxidize the Pd(0) catalyst to its inactive Pd(II) state, thereby quenching the reaction.
-
-
Reaction: Seal the vial and heat the mixture to 100 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate. Pass the solution through a short plug of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the pure 2-(3-Chlorophenyl)thiazole-4-carbaldehyde.
Chemical Reactivity and Derivatization Potential
The synthetic utility of 2-(3-Chlorophenyl)thiazole-4-carbaldehyde lies in the reactivity of its aldehyde functional group. This aldehyde serves as a versatile electrophilic handle for a multitude of chemical transformations, making it an ideal starting point for generating a library of derivatives.
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) yields diverse amine derivatives. This is a cornerstone reaction in medicinal chemistry for introducing basic nitrogen atoms to enhance solubility and target engagement.
-
Wittig Reaction: Reaction with phosphorus ylides allows for the extension of the carbon chain, forming various alkenes. This can be used to introduce linkers or other functional groups.
-
Condensation Reactions: Aldol or Knoevenagel condensations with active methylene compounds can be used to construct more complex scaffolds.[2]
-
Oxidation/Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid or reduced to the primary alcohol, providing access to two additional classes of derivatives for further functionalization.
Potential Applications in Drug Discovery
The thiazole nucleus is a privileged scaffold, and its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][10]
-
Antimicrobial Agents: The structural motif of 2-arylthiazole is present in compounds showing activity against both Gram-positive and Gram-negative bacteria.[11]
-
Anticancer Agents: Many kinase inhibitors incorporate the thiazole ring. The ability to easily derivatize the 4-position allows for the exploration of structure-activity relationships (SAR) to optimize binding to target proteins.[12][13]
-
Anti-inflammatory Activity: Thiazole derivatives have been investigated as anti-inflammatory agents, and this scaffold provides a solid foundation for developing new candidates in this therapeutic area.[2][4]
The subject compound, 2-(3-Chlorophenyl)thiazole-4-carbaldehyde, is therefore an excellent starting material for medicinal chemistry campaigns. Its derivatives can be screened in various biological assays to identify lead compounds for further development.[2][4][14]
Conclusion
As demonstrated, 2-(3-Chlorophenyl)thiazole-4-carbaldehyde is more than just a chemical; it is a versatile platform for innovation. Its well-defined physicochemical properties, coupled with robust and scalable synthetic routes, make it an attractive starting material for researchers in both academic and industrial settings. The reactivity of its aldehyde functional group opens a gateway to a vast chemical space, enabling the rapid generation of diverse molecular libraries. From a Senior Application Scientist's perspective, the strategic value of this compound lies in its potential to accelerate the discovery of novel small-molecule therapeutics targeting a wide range of diseases.
References
-
BEPLS. Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Available from: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. Available from: [Link]
- Unknown Source. SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES. This source could not be fully verified.
-
Der Pharma Chemica. Synthesis and characterization of novel thiazole derivatives of disubstituted N-arylmaleimid. Available from: [Link]
-
Molbase. 2-(3-CHLOROPHENYL)-1,3-THIAZOLE-4-CARBOXALDEHYDE 97 synthesis. Available from: [Link]
-
ACS Omega. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Available from: [Link]
-
ResearchGate. (PDF) Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity. Available from: [Link]
-
Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]
-
PubChem. 2-(4-Chloro-phenyl)-thiazole-4-carboxylic acid. Available from: [Link]
-
PubChem. Thiazole-4-carboxaldehyde. Available from: [Link]
-
National Institutes of Health. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Available from: [Link]
-
PubChemLite. 2-(3-chlorophenyl)-1,3-thiazole-5-carbaldehyde. Available from: [Link]
-
ResearchGate. Hantzsch thiazole synthesis. Available from: [Link]
-
LookChem. Thiazole-4-carbaldehyde | Properties, Uses, Safety Data & Supplier Information China. Available from: [Link]
-
ResearchGate. (PDF) Thiazole formation through a modified Gewald reaction. Available from: [Link]
-
National Institutes of Health. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Available from: [Link]
-
Asian Journal of Pharmaceutical and Clinical Research. An Overview of Thiazole Derivatives and its Biological Activities. Available from: [Link]
-
National Institutes of Health. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. Available from: [Link]
-
National Institutes of Health. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available from: [Link]
- Google Patents. CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds.
-
ResearchGate. Biological Potential of Thiazole Derivatives of Synthetic Origin. Available from: [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. chemimpex.com [chemimpex.com]
- 3. PubChemLite - 2-(3-chlorophenyl)-1,3-thiazole-5-carbaldehyde (C10H6ClNOS) [pubchemlite.lcsb.uni.lu]
- 4. chemimpex.com [chemimpex.com]
- 5. 2-(3-CHLOROPHENYL)-1,3-THIAZOLE-4-CARBOXALDEHYDE 97 synthesis - chemicalbook [chemicalbook.com]
- 6. Thiazole-4-carbaldehyde | Properties, Uses, Safety Data & Supplier Information China [quinoline-thiophene.com]
- 7. bepls.com [bepls.com]
- 8. Thiazole synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
